

Application Note: Structural Elucidation of Canagliflozin Impurity 12 using NMR Spectroscopy

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Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

Cat. No.: *B15126614*

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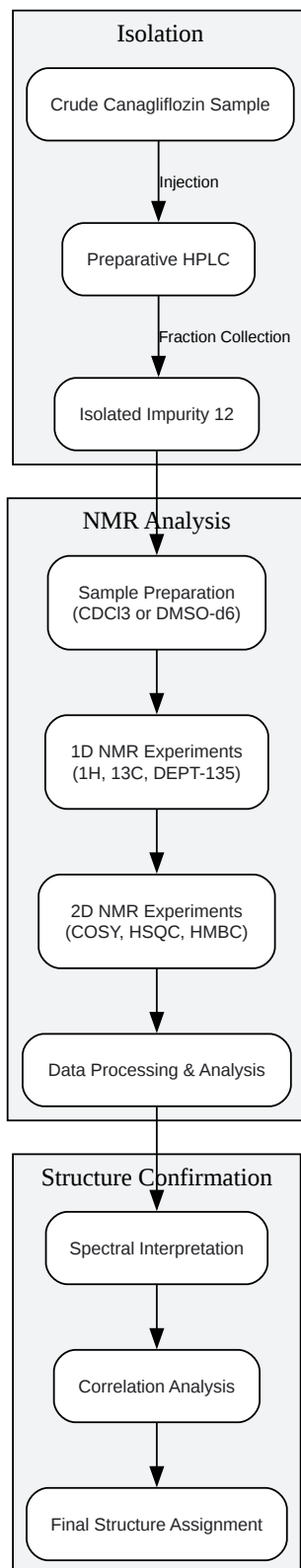
Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] During the synthesis and storage of canagliflozin, various process-related and degradation impurities can arise. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of Canagliflozin Impurity 12.

Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 1823966-94-4), is a potential impurity that requires thorough characterization.[2][3] NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds, making it an indispensable tool for impurity profiling in pharmaceutical development.[4]

Experimental Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow employed for the isolation and structural characterization of Canagliflozin Impurity 12.



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Caption: Workflow for the isolation and NMR-based structural elucidation of Canagliflozin Impurity 12.

Predicted NMR Data for Canagliflozin Impurity 12

The following tables summarize the predicted quantitative ^1H and ^{13}C NMR data for Canagliflozin Impurity 12, based on its known chemical structure.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.50 - 7.45	m	2H	Ar-H (Fluorophenyl)
7.10 - 7.05	m	2H	Ar-H (Fluorophenyl)
7.20 - 7.15	m	3H	Ar-H (Methylphenyl)
6.95	d	1H	Thiophene-H
6.75	d	1H	Thiophene-H
5.20 - 4.90	m	4H	Sugar Ring Protons
4.20 - 4.00	m	3H	Sugar Ring & CH_2 Protons
4.15	s	2H	Ar- CH_2 -Thiophene
2.30	s	3H	Ar- CH_3
2.10, 2.05, 2.00, 1.95	4 x s	12H	4 x Acetyl- CH_3

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	DEPT-135	Assignment
170.5, 170.0, 169.5, 169.0	-	4 x C=O (Acetyl)
163.0 (d, J=248 Hz)	-	C-F (Fluorophenyl)
142.0 - 125.0	-	Aromatic & Thiophene Carbons
100.0 - 60.0	CH, CH ₂	Sugar Ring Carbons
35.0	CH ₂	Ar-CH ₂ -Thiophene
21.0, 20.8, 20.6, 20.5	CH ₃	4 x Acetyl-CH ₃
19.5	CH ₃	Ar-CH ₃

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of isolated Canagliflozin Impurity 12.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

4.2.1 ¹H NMR Spectroscopy

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 2.0 s

- Spectral Width: 20 ppm

4.2.2 ^{13}C NMR Spectroscopy

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

4.2.3 DEPT-135 Spectroscopy

- Pulse Program: dept135
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

4.2.4 2D COSY (Correlation Spectroscopy)

- Pulse Program: cosygpqf
- Number of Scans: 2
- Increments: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 12 ppm in both dimensions

4.2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: hsqcedetgpsisp2.2

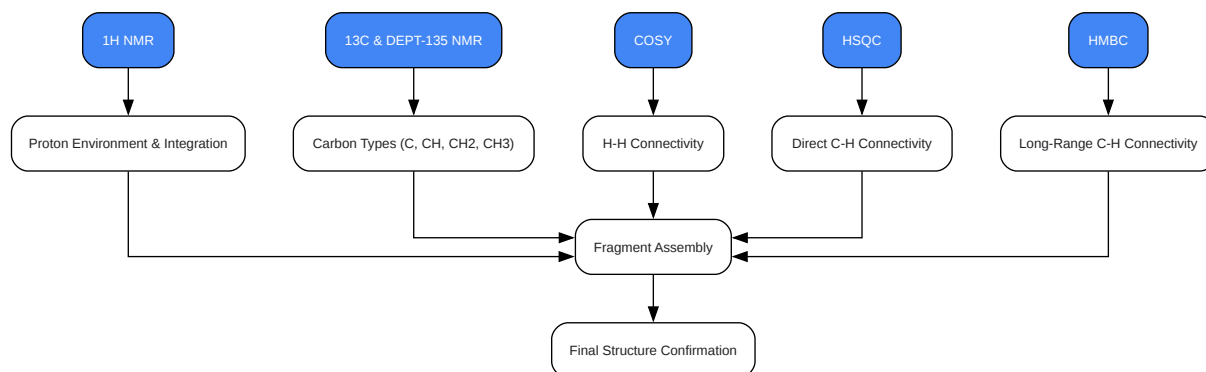
- Number of Scans: 4
- Increments: 256
- Relaxation Delay: 1.5 s
- Spectral Width (F2 - ^1H): 12 ppm
- Spectral Width (F1 - ^{13}C): 180 ppm

4.2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: hmbcgpndqf
- Number of Scans: 8
- Increments: 256
- Relaxation Delay: 2.0 s
- Spectral Width (F2 - ^1H): 12 ppm
- Spectral Width (F1 - ^{13}C): 220 ppm

Data Analysis and Structural Elucidation

The structural elucidation of Canagliflozin Impurity 12 is achieved through a systematic analysis of the acquired NMR data.



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Caption: Logical relationships in NMR data analysis for structural elucidation.

- **¹H NMR**: Provides information on the number and types of protons present in the molecule. The integration of peaks corresponds to the relative number of protons.
- **¹³C and DEPT-135 NMR**: Identifies the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
- **COSY**: Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through 2-3 bonds.[5]
- **HSQC**: Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their attached carbons.[4]
- **HMBC**: Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.[6]

By integrating the information from all these experiments, the complete and unambiguous structure of Canagliflozin Impurity 12 can be confirmed.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, is a definitive technique for the structural elucidation of pharmaceutical impurities. The detailed protocols and expected data presented in this application note provide a robust framework for the characterization of Canagliflozin Impurity 12. This approach ensures the accurate identification of impurities, which is a critical component of drug quality control and regulatory compliance.

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